molecular formula C8H4Cl2F2O2 B1457645 2-(2,4-Dichlorophenyl)-2,2-difluoroacetic acid CAS No. 1552586-81-8

2-(2,4-Dichlorophenyl)-2,2-difluoroacetic acid

Cat. No.: B1457645
CAS No.: 1552586-81-8
M. Wt: 241.02 g/mol
InChI Key: CDXMEVWDQNSWQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-Dichlorophenyl)-2,2-difluoroacetic acid is an organic compound characterized by the presence of two chlorine atoms and two fluorine atoms attached to a phenyl ring and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)-2,2-difluoroacetic acid typically involves the introduction of chlorine and fluorine atoms onto a phenyl ring followed by the formation of the acetic acid moiety. One common method involves the nitration of 2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one in a continuous flow microreactor system. This process uses a mixture of nitric acid and sulfuric acid at a controlled temperature and flow rate to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using batch reactors or continuous flow systems. The use of continuous flow microreactors has been shown to improve reaction efficiency and yield compared to traditional batch reactors .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of less oxidized products.

    Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid for nitration, sulfuric acid as a catalyst, and various reducing agents for reduction reactions. Reaction conditions typically involve controlled temperatures and specific solvent systems to optimize yields and selectivity .

Major Products

Major products formed from these reactions include various substituted phenyl derivatives, carboxylic acids, and other oxidized or reduced compounds depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(2,4-Dichlorophenyl)-2,2-difluoroacetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or disrupt normal cellular processes by binding to active sites or altering protein conformation. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-Dichlorophenyl)-2,2-difluoroacetic acid is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties and reactivity. This makes it suitable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-(2,4-dichlorophenyl)-2,2-difluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2F2O2/c9-4-1-2-5(6(10)3-4)8(11,12)7(13)14/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDXMEVWDQNSWQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,4-Dichlorophenyl)-2,2-difluoroacetic acid
Reactant of Route 2
Reactant of Route 2
2-(2,4-Dichlorophenyl)-2,2-difluoroacetic acid
Reactant of Route 3
Reactant of Route 3
2-(2,4-Dichlorophenyl)-2,2-difluoroacetic acid
Reactant of Route 4
Reactant of Route 4
2-(2,4-Dichlorophenyl)-2,2-difluoroacetic acid
Reactant of Route 5
Reactant of Route 5
2-(2,4-Dichlorophenyl)-2,2-difluoroacetic acid
Reactant of Route 6
Reactant of Route 6
2-(2,4-Dichlorophenyl)-2,2-difluoroacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.